
2,4-Dimethylocta-2,7-dien-4-ol
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Overview
Description
2,4-Dimethylocta-2,7-dien-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethylocta-2,7-dien-4-ol, and how can their efficiency be compared?
- Methodological Answer : The synthesis of this compound can be approached via terpene-derived pathways or catalytic isomerization. For instance, patents highlight its use as a fragrance, suggesting stereoselective synthesis to preserve odorant properties . To compare efficiency, researchers should evaluate yield, enantiomeric purity (via chiral GC or HPLC), and scalability. Reaction conditions (e.g., catalyst type, solvent system) must be documented rigorously, as outlined in guidelines for reproducible experimental reporting .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be documented?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with focus on olefinic proton signals (δ 5.0–5.8 ppm) and hydroxyl group resonance. Infrared (IR) spectroscopy should confirm the alcohol functional group (~3200–3600 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) aids in purity assessment and fragmentation pattern analysis. Researchers must report retention indices and compare spectra with authenticated standards, adhering to journal requirements for supplementary data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in bioassay design, such as dose-response curves, solvent choice, or organism models. For pheromone activity studies, replicate field trials under controlled conditions (e.g., trap height, dispenser type) are essential . Statistical tools like ANOVA or meta-analysis can identify confounding variables. Cross-referencing with structurally similar compounds (e.g., Ipsdienol) may clarify mechanistic pathways .
Q. In ecological studies, how can the pheromone activity of this compound be optimized for field applications?
- Methodological Answer : Dose optimization is critical. A study on Ipsdienol demonstrated that 4 mg/dispenser in rubber traps at 1.5 m height maximized beetle attraction . Researchers should test release rates (e.g., using slow-release matrices) and environmental factors (temperature, humidity). Field trials require replication across geographic regions to account for ecological variability.
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous compounds, this alcohol may pose acute toxicity (oral LD₅₀) and skin/eye irritation risks . Safety protocols include:
- Use of fume hoods and PPE (nitrile gloves, goggles).
- Emergency procedures for spills (neutralize with inert absorbents, avoid dust generation) .
- Compliance with OSHA GHS classifications (H302, H315, H319) for labeling and storage .
Q. Methodological Guidance for Experimental Design
Q. How should researchers design experiments to assess the antimicrobial potential of this compound?
- Methodological Answer :
- Test Organisms : Include Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Controls : Solvent-only controls and positive controls (e.g., ampicillin).
- Assays : Broth microdilution for MIC/MBC determination, supplemented with time-kill kinetics.
- Data Interpretation : Use statistical models (e.g., log-rank tests) to compare efficacy across strains, noting potential solvent interference .
Q. What strategies are effective for improving the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) for hydrogenation or isomerization.
- Chromatography : Preparative chiral HPLC or simulated moving bed (SMB) systems for separation.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer .
Q. Data Reporting and Reproducibility
Q. What are the best practices for documenting synthetic procedures and characterization data to ensure reproducibility?
- Methodological Answer :
- Experimental Section : Detail stoichiometry, catalyst loading, reaction time, and purification steps (e.g., column chromatography conditions).
- Supplementary Information : Provide raw spectral data (NMR, IR) and chromatograms. For journals, limit main-text characterization to five compounds, with extended data in supplements .
- Metadata : Include batch numbers of reagents and instrument calibration details .
Q. Tables for Key Data Comparison
Property | Value/Technique | Source |
---|---|---|
Molecular Weight | 154.25 g/mol | PubChem |
Key NMR Signals (¹H) | δ 1.6–1.8 (CH₃), δ 5.2–5.6 (C=C-H) | Experimental |
Optimal Pheromone Dose | 4 mg/dispenser in rubber traps | Field Study |
Hazard Classification | Skin Irritant (Category 2), Acute Toxicity 4 | SDS |
Properties
CAS No. |
120792-35-0 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,4-dimethylocta-2,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(4,11)8-9(2)3/h5,8,11H,1,6-7H2,2-4H3 |
InChI Key |
FWFWNMAYCZXPKP-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(CCC=C)O)C |
Canonical SMILES |
CC(=CC(C)(CCC=C)O)C |
Synonyms |
2,7-Octadien-4-ol, 2,4-dimethyl- |
Origin of Product |
United States |
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